molecular formula C8H11N5 B3056354 9-Propyl-9h-purin-6-amine CAS No. 707-98-2

9-Propyl-9h-purin-6-amine

Cat. No.: B3056354
CAS No.: 707-98-2
M. Wt: 177.21 g/mol
InChI Key: QTULKOMMYIUZQD-UHFFFAOYSA-N
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Description

9-Propyl-9H-adenine is a derivative of adenine, a purine nucleobase It is characterized by the presence of a propyl group attached to the ninth position of the adenine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Propyl-9H-adenine typically involves the alkylation of adenine. One common method is the reaction of adenine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: Industrial production of 9-Propyl-9H-adenine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 9-Propyl-9H-adenine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted adenine derivatives .

Scientific Research Applications

9-Propyl-9H-adenine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Propyl-9H-adenine involves its interaction with specific molecular targets. It can bind to nucleic acid structures and enzymes, influencing their activity. The propyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

    9-Methyl-9H-adenine: Similar structure but with a methyl group instead of a propyl group.

    9-Ethyl-9H-adenine: Contains an ethyl group at the ninth position.

    9-Isopropyl-9H-adenine: Features an isopropyl group at the ninth position.

Uniqueness: 9-Propyl-9H-adenine is unique due to the specific length and hydrophobicity of the propyl group, which can influence its interactions and reactivity compared to other alkylated adenine derivatives .

Properties

IUPAC Name

9-propylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,2-3H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTULKOMMYIUZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(N=CN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289561
Record name 9-propyl-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707-98-2
Record name NSC61961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-propyl-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Propylpurin-6-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEL2Q32QJ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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